Mesotrione

Descripción general

Descripción

Mesotrione es un herbicida selectivo utilizado principalmente en cultivos de maíz. Es un compuesto sintético inspirado en la leptospermone, una sustancia natural que se encuentra en el árbol del cepillo de botella (Callistemon citrinus). This compound inhibe la enzima 4-hidroxiphenylpiruvato dioxigenasa (HPPD), que es crucial para el crecimiento de las plantas .

Aplicaciones Científicas De Investigación

Mesotrione tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Mesotrione ejerce sus efectos herbicidas inhibiendo la enzima 4-hidroxiphenylpiruvato dioxigenasa (HPPD). Esta enzima participa en la biosíntesis de plastoquinona y tocoferol, que son esenciales para la fotosíntesis y la protección contra el estrés oxidativo. Al inhibir HPPD, this compound interrumpe estas vías, lo que lleva a la acumulación de intermediarios tóxicos y, en última instancia, causa la muerte de las plantas .

Direcciones Futuras

Mesotrione has a track record with zero reported resistance, ensuring its continued effectiveness against stubborn weeds like crabgrass, goosegrass, and dandelions . It is being considered for use in new applications, such as controlling wild radish in wheat , and is being evaluated for its use in different turfgrass settings .

Análisis Bioquímico

Biochemical Properties

Mesotrione inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is responsible for catalyzing the conversion of tyrosine to plastoquinone and α-tocopherol . This interaction disrupts the synthesis of carotenoids, leading to bleaching and death of the plant .

Cellular Effects

This compound affects various cellular processes. It influences cell function by disrupting the photosynthetic process. The inhibition of HPPD leads to a decrease in the production of carotenoids, which protect chlorophyll from damage by sunlight. This results in the bleaching of leaves and ultimately, plant death .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the HPPD enzyme, thereby inhibiting its function. This prevents the conversion of tyrosine to plastoquinone and α-tocopherol, disrupting the carotenoid biosynthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The degradation rates of this compound were described using first-order kinetics . The half-life of this compound in maize plants was found to be between 3.94 and 5.10 days .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is generally considered to have low toxicity to mammals .

Metabolic Pathways

This compound is involved in the tyrosine metabolic pathway. By inhibiting HPPD, it disrupts the synthesis of plastoquinone and α-tocopherol, which are crucial components of the carotenoid biosynthesis pathway .

Métodos De Preparación

Mesotrione se sintetiza a través de un proceso de varios pasos. La ruta sintética principal implica la reacción de 1,3-ciclohexanodona con el cloruro de ácido del ácido 4-(metilsulfonil)-2-nitrobenzoico. Esta reacción forma el derivado benzoilado en condiciones en las que el grupo hidroxilo enólico de la dicetona reacciona . Los métodos de producción industrial a menudo implican el uso de orto-nitrotolueno, ácido clorosulfónico, cloruro de sulfoxido, sulfito de sodio y ácido cloroacético en presencia de un catalizador y ácido-base .

Análisis De Reacciones Químicas

Mesotrione sufre varios tipos de reacciones químicas:

Oxidación: this compound se puede oxidar, lo que lleva a la formación de varios productos oxidativos.

Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

Mesotrione pertenece a la clase de herbicidas tricetónicos, que también incluye compuestos como sulcotriona y leptospermone. En comparación con estos compuestos similares, this compound es único debido a su mayor potencia y selectividad para la enzima HPPD en dicotiledóneas. Esta selectividad le permite controlar eficazmente una amplia gama de malezas de hoja ancha sin dañar los cultivos de maíz .

Compuestos similares incluyen:

Sulcotrione: Otro herbicida tricetónico con propiedades inhibidoras de HPPD similares.

Leptospermone: El compuesto natural que inspiró la síntesis de this compound.

Propiedades

IUPAC Name |

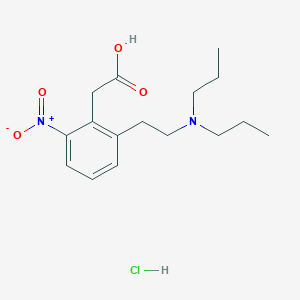

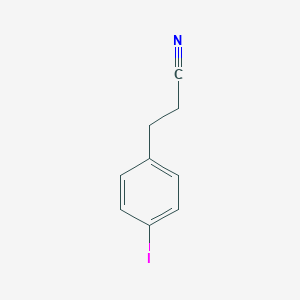

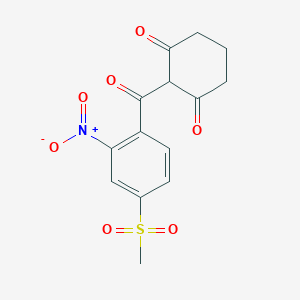

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUREKXXPHOJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032424 | |

| Record name | Mesotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque solid; [Merck Index] Solid; [MSDSonline] | |

| Record name | Mesotrione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5 | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C | |

| Record name | Mesotrione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mechanistic studies show that the toxic effects of /mesotrione/ are largely attributable to increased plasma tyrosine levels following 4-hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition. Tyrosine levels are increased to a greater extent in rats (particularly males) due to differences in the activity of enzymes in the tyrosine catabolic pathway. Studies show that the mouse is more predictive of the response in humans. Human volunteer study (single oral dose) shows a NOAEL of 0.5 mg/kg bw. | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid, Opaque solid | |

CAS No. |

104206-82-8 | |

| Record name | Mesotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TR68G21T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165 °C | |

| Record name | MESOTRIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mesotrione is a selective herbicide that targets 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis of carotenoids. [, , , , , , , ]

A: Inhibition of HPPD disrupts carotenoid biosynthesis, leading to the accumulation of phytotoxic compounds and a subsequent bleaching effect on susceptible plants. Carotenoids are essential for protecting chlorophyll from photo-oxidative damage, and their depletion makes plants vulnerable to light stress. [, , , , , , ]

ANone: The molecular formula of this compound is C14H13NO7S, and its molecular weight is 339.33 g/mol.

A: Yes, studies indicate that soil-applied nitrogen can enhance the herbicidal activity of this compound on certain weed species like crabgrass. []

A: Yes, this compound efficacy is optimal at near-neutral carrier water pH. [] High water hardness can reduce efficacy, but the addition of ammonium sulfate can improve control. []

A: Yes, this compound shows selectivity, effectively controlling certain weeds while demonstrating safety on crops like corn and Kentucky bluegrass. [, , , , , , ] This selectivity can be attributed to differences in root absorption, translocation, and metabolism rates among plant species. [, , , , ]

ANone: While the provided research papers don't delve into specific computational chemistry studies on this compound, QSAR models could be developed to predict the herbicidal activity and selectivity of this compound analogs based on structural modifications.

A: The triketone moiety in the this compound molecule is crucial for its HPPD inhibitory activity. Structural modifications to this moiety can significantly impact its potency and selectivity. []

ANone: Specific SHE regulations for this compound would be determined by regulatory agencies in different countries, considering factors such as toxicity, environmental fate, and occupational exposure limits.

A: this compound is metabolized in plants through various pathways, including Phase I oxidation and potentially Phase II conjugation. [] Resistant plants may exhibit enhanced metabolism, leading to faster degradation of this compound and reduced efficacy. [, ] Identification and characterization of this compound metabolites have been investigated using techniques like liquid chromatography-mass spectrometry (LCMS). []

A: Numerous field trials have been conducted to evaluate the efficacy of this compound in controlling various weed species in different crops and turfgrass settings. [, , , , , , , , , , , , , , ] These studies assess parameters such as weed control, crop injury, and yield.

A: Yes, resistance to this compound, particularly in waterhemp and Palmer amaranth, has been reported. [, , ] Resistance mechanisms can include enhanced metabolism of the herbicide, often via cytochrome P450 monooxygenases. [, ]

ANone: Toxicology and safety information for this compound would be found in the product's safety data sheet (SDS) and other relevant regulatory documents.

ANone: Drug delivery and targeting strategies are not typically relevant for herbicides like this compound, as the goal is to achieve effective and selective weed control rather than targeting specific tissues or cells.

ANone: Various analytical techniques are employed to study this compound, including:

- High-performance liquid chromatography (HPLC): This technique is commonly used to separate, identify, and quantify this compound and its metabolites in plant tissues, soil, and water samples. [, ]

- Mass spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides accurate identification and quantification of this compound and its metabolites based on their mass-to-charge ratios. []

- Spectrophotometry: This method measures the absorbance or transmission of light through a solution, allowing for the quantification of this compound based on its specific light absorption properties. []

A: While this compound is considered to have a relatively favorable environmental profile compared to some older herbicides, its persistence and potential impact on non-target organisms require careful consideration. [, ] Studies have investigated its presence in aquatic environments, and research suggests that plants like water hyacinth could potentially play a role in removing this compound from water through uptake and degradation by associated bacteria. []

ANone: The dissolution rate and solubility of this compound in various media are important factors influencing its bioavailability and efficacy. Formulation strategies can be employed to enhance these properties and improve its performance.

ANone: Validation of analytical methods used for characterizing and quantifying this compound is crucial to ensure the accuracy, precision, and specificity of the results. This involves establishing parameters such as linearity, range, limit of detection (LOD), limit of quantification (LOQ), and recovery.

ANone: Quality control and assurance measures are essential throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. This includes adherence to good manufacturing practices (GMP) and stringent quality control testing.

ANone: These aspects are not typically relevant for herbicides like this compound, as the focus is on their interaction with plants and their environmental fate rather than human or animal systems.

ANone: Proper waste management practices are crucial for mitigating the environmental impact of herbicides like this compound. This includes the responsible disposal of unused product and containers, as well as the implementation of strategies to minimize runoff and leaching into water sources.

ANone: Research on this compound and other herbicides relies on a robust infrastructure that includes:

A: this compound was first registered for use in corn in 2001. [] Its introduction marked a significant advancement in weed control options, offering a new mode of action (HPPD inhibition) for selective weed management in corn and other crops. The development of this compound highlights the ongoing research and development efforts in the field of agricultural chemistry to address the challenges of weed control and ensure food security.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

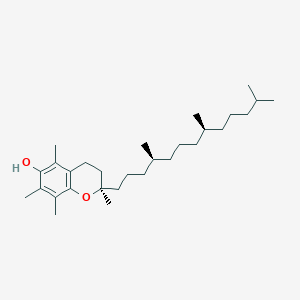

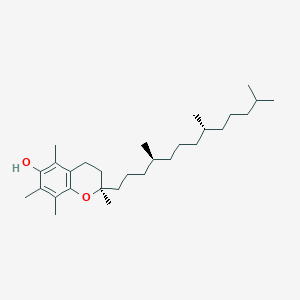

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

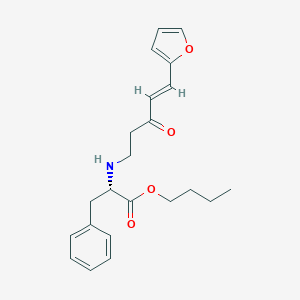

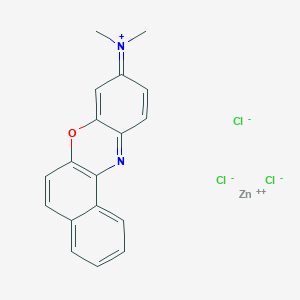

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)